Mycophenolate Mofetil-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

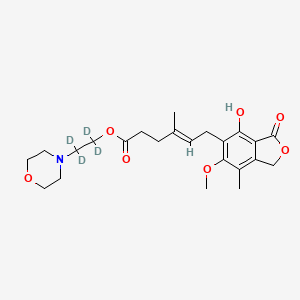

The synthesis of Mycophenolate Mofetil, and by extension its isotopically labeled versions such as Mycophenolate Mofetil-d4, involves the esterification of mycophenolic acid. Mycophenolic acid is a potent immunosuppressant that acts by inhibiting inosine monophosphate dehydrogenase (IMPDH), crucial for the proliferation of T- and B-lymphocytes due to its role in the de novo synthesis of guanine nucleotides. A study detailed the synthesis of MMF labeled with carbon-14, highlighting a similar approach that could be adapted for the synthesis of Mycophenolate Mofetil-d4, involving protected intermediates and specific labeling techniques to introduce deuterium atoms (Huang & Parnes, 1995).

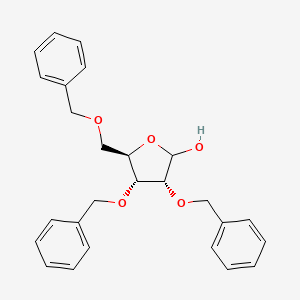

Molecular Structure Analysis

The molecular structure of Mycophenolate Mofetil-d4 would closely resemble that of the non-labeled MMF, with the exception of the substitution of hydrogen atoms with deuterium at specific positions. This modification may affect the molecule's vibrational modes and physical properties such as melting point and solubility but is unlikely to significantly alter the chemical reactivity or mechanism of action of the compound. Mycophenolate Mofetil operates by a selective and reversible inhibition of IMPDH in lymphocytes, a key enzyme in the purine synthesis pathway (Fulton & Markham, 1996).

Chemical Reactions and Properties

Mycophenolate Mofetil-d4 would engage in chemical reactions similar to those of MMF. Its active form, mycophenolic acid, inhibits the de novo pathway of purine synthesis, affecting lymphocyte proliferation. The deuterium atoms may impart kinetic isotope effects, potentially altering the rate of hydrolysis to mycophenolic acid or other metabolic processes. However, the fundamental mechanism of action, targeting the IMPDH enzyme, remains unchanged, leading to immunosuppression by depleting guanine nucleotides in lymphocytes (Allison, 2005).

Aplicaciones Científicas De Investigación

Rheumatoid Arthritis Treatment : Mycophenolate mofetil has shown significant clinical improvement in many patients with rheumatoid arthritis who were refractory to other treatments. It reduces rheumatoid factor titers and immunoglobulin levels and inhibits lymphocyte responses (Goldblum, 1993).

Renal Transplantation : It's used in renal transplantation to reduce the likelihood of allograft rejection. A study explored its pharmacokinetics and its effect on rejection rates (Hale et al., 1998).

Treatment of Discoid Lupus Erythematosus : Mycophenolate mofetil has been effective in treating palmoplantar lesions in patients with systemic and discoid lupus erythematosus (Goyal & Nousari, 2001).

Prevention of Donor-Specific Antibody Formation : The drug, being an immunosuppressive agent, has been studied for its effects on antibody production, particularly in renal allograft recipients (Lederer et al., 2005).

Treatment of Psoriasis Vulgaris : It has shown promise in treating severe cases of psoriasis vulgaris, effectively reducing symptoms without significant short-term side effects (Haufs et al., 1998).

Use in Myasthenia Gravis : Mycophenolate mofetil has been tested in the treatment of myasthenia gravis, showing greater improvement in patients compared to placebo (Meriggioli et al., 2003).

Dermatological Applications : Its use in dermatology, particularly for inflammatory skin conditions, has been noted for its lymphocyte specificity and decreased toxicity profile (Orvis et al., 2009).

Primary Glomerulopathies : It has been introduced for treating primary glomerulopathies, showing encouraging results in minimal change nephropathy (Sepe et al., 2008).

Heart Transplantation : Mycophenolate mofetil shows potential in heart transplant recipients, demonstrating safety and tolerance with less myelosuppression compared to other drugs (Ensley et al., 1993).

Mecanismo De Acción

Target of Action

Mycophenolate Mofetil-d4, also known as MMF, is a prodrug of mycophenolic acid (MPA). The primary target of this compound is the enzyme inosine monophosphate dehydrogenase (IMPDH) . This enzyme plays a crucial role in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis .

Mode of Action

MMF acts as a reversible inhibitor of IMPDH . By inhibiting this enzyme, MMF depletes guanine nucleotides, thereby suppressing the proliferation of T and B lymphocytes . This results in the suppression of cell-mediated immune responses and antibody formation .

Biochemical Pathways

The inhibition of IMPDH by MMF affects the de novo pathway of purine nucleotide synthesis . This pathway is primarily used by lymphocytes, making MMF particularly effective against these cells . MMF also depletes tetrahydrobiopterin and decreases the production of nitric oxide by inducible NO synthase without affecting the activity of constitutive NO synthases .

Pharmacokinetics

MMF is rapidly hydrolyzed to MPA, the active metabolite, after oral administration . The bioavailability of MMF is approximately 90 percent but is significantly reduced when taken with a high-fat meal . Therefore, it is recommended to take MMF on an empty stomach to increase absorption .

Result of Action

The result of MMF’s action is the suppression of the immune system, which makes it effective in preventing organ rejection after hepatic, renal, and cardiac transplants . Other off-label uses of this drug include lupus-associated nephritis and dermatitis in children .

Action Environment

The action of MMF can be influenced by various environmental factors. For instance, the presence of food, particularly a high-fat meal, can significantly reduce the bioavailability of MMF . Therefore, it is recommended to take MMF on an empty stomach to increase absorption . Additionally, the efficacy and safety of MMF can be affected by the patient’s overall health status, the presence of other medications, and individual genetic factors that can influence drug metabolism.

Propiedades

IUPAC Name |

(1,1,2,2-tetradeuterio-2-morpholin-4-ylethyl) (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3/b15-4+/i10D2,13D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGDFNSFWBGLEC-GWLAYVNQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)CC/C(=C/CC1=C(C(=C2COC(=O)C2=C1O)C)OC)/C)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mycophenolate Mofetil-d4 | |

Q & A

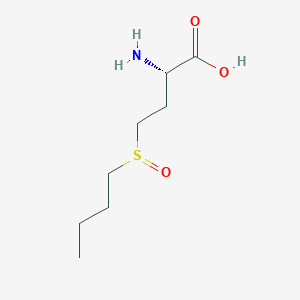

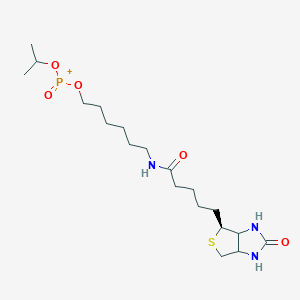

Q1: What is the purpose of using mycophenolate mofetil-d4 in the study?

A1: Mycophenolate mofetil-d4 serves as an internal standard in the liquid chromatography tandem mass spectrometry method for quantifying mycophenolate mofetil in human plasma []. This means it is added to the plasma samples at a known concentration before analysis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1140051.png)

![[(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate](/img/structure/B1140055.png)

![[(5S,6R,7R,8R)-6-acetyloxy-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B1140057.png)

![6-(Benzyloxy)-8-bromo-2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-9H-purine](/img/structure/B1140061.png)

![6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine](/img/structure/B1140065.png)

![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1140071.png)